Emamectin benzoate [ISO]

Insecticidal activity LC50 Lepidoptera

Lepidopteran pests with high pyrethroid resistance (RR 41-48) demand novel MoA chemistry. Emamectin benzoate, a glutamate-gated chloride channel (GluCl) agonist, maintains RR ≤2 in FAW populations where pyrethroids fail. • 27.8-59.7-fold potency improvement vs. abamectin, enabling low a.i. rates of 8-16 g/ha • 10.6-day residual persistence-2-4× longer than indoxacarb-reducing spray interventions • Rapid feeding cessation & complete larval mortality before pupation; translaminar movement Supplied as ≥95% purity; ambient shipping with full QC documentation. For R&D use only.

Molecular Formula C56H81NO15
Molecular Weight 1008.2 g/mol
CAS No. 155569-91-8
Cat. No. B1671199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmamectin benzoate [ISO]
CAS155569-91-8
Synonyms4''-epi-methylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1
4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer
avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-
emamectin
GWN-1972
MK 243
MK-243
Molecular FormulaC56H81NO15
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)[NH2+]C)OC)OC)C)C.C1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1
InChIKeyGCKZANITAMOIAR-XWVCPFKXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitylog Kow: 5.9 at pH 9;  water solubility: 0.1 mg/L at pH 9
In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Emamectin Benzoate: Selective Lepidoptera Control


Emamectin benzoate [ISO] is a semi-synthetic macrocyclic lactone insecticide derived from the natural fermentation products of *Streptomyces avermitilis*, specifically through chemical modification of the avermectin B1 (abamectin) backbone . It belongs to the avermectin/milbemycin chemical class (IRAC Group 6) and acts primarily as a chloride channel activator by binding to glutamate-gated and GABA-gated chloride channels in the insect nervous system, leading to irreversible paralysis and death . The compound is registered globally as a foliar-applied insecticide with strong efficacy against a broad spectrum of lepidopteran pests in vegetables, cotton, fruit trees, and forestry, with typical field application rates ranging from 5 to 25 g a.i./ha .

Mode of Action Lepidoptera-selective GluCl agonist; avermectin-derived macrocyclic lactone research compound
Potency Context Reported higher intrinsic potency than abamectin, supporting structure-activity relationship studies
Use Context Insecticide toxicology, resistance monitoring, and residue method development at low field-rate research models

Emamectin Benzoate vs. Other Avermectins: Key Differences


Despite sharing the same macrocyclic lactone core and IRAC Group 6 classification, emamectin benzoate and its closest structural analog abamectin exhibit profound quantitative and qualitative differences in insecticidal potency, species selectivity, and resistance profiles that preclude generic substitution . The introduction of a methylamino group at the 4″-position and subsequent benzoate salt formation transforms the molecule's physicochemical properties and target-site interactions, resulting in orders-of-magnitude potency enhancements against lepidopteran pests while simultaneously reducing acute mammalian toxicity . Critically, resistance mechanisms selected by abamectin do not always confer equivalent cross-resistance to emamectin benzoate, meaning that field performance of one cannot be inferred from the other, and substitution without verification risks control failure . The evidence below quantifies these key differentiators.

4″-O-benzoate substitution alters lipophilicity and target-site residence time compared with abamectin; dose-response slopes may shift between avermectins.
Metabolic stability and detoxification enzyme affinity differ across insecticide classes; cross-resistance predictions require compound-specific evidence, not class-level assumptions.
Tank-mix compatibility and field persistence are formulation-dependent; substituting with spinosad, spinetoram, or diamides without head-to-head data may not reproduce reported endpoints.

Emamectin Benzoate: Head-to-Head Performance Evidence


Potency Advantage Over Abamectin in Spodoptera litura

In a direct head-to-head comparison using third-instar *Spodoptera litura* larvae, emamectin benzoate demonstrated an LC50 of 0.5 μg mL⁻¹ by leaf disc ingestion, compared to 13.9 μg mL⁻¹ for abamectin—representing a 27.8-fold potency advantage . In a separate study on *Spodoptera frugiperda* third-instar larvae, emamectin benzoate exhibited an LC50 of 0.005 mg L⁻¹, vastly outperforming abamectin . A comprehensive Chinese study across multiple lepidopteran species reported relative toxicity ratios: 10.54-fold higher against *Plutella xylostella*, 10.50-fold higher against *Spodoptera exigua*, and 1.50-fold higher against *Chilo suppressalis* . Against *Mythimna separata*, emamectin benzoate was 167-fold more active than abamectin .

Larval LC50 vs Abamectin
Head-to-head
Emamectin benzoate 0.5 µg mL⁻¹ (3rd instar)
1.1 µg mL⁻¹ (final)
27.8×
3rd instar
59.7×
final instar
Abamectin 13.9 µg mL⁻¹ (3rd instar)
65.7 µg mL⁻¹ (final)
Reported LC50 difference supports potency screening in Spodoptera litura models.
Leaf disc ingestion bioassay; abamectin field-rate equivalence not implied.
Insecticidal activity LC50 Lepidoptera Comparative toxicology

Fall Armyworm Potency vs. Chlorantraniliprole and Spinetoram

The acute oral LD50 of emamectin benzoate in rats is 781.5 mg/kg , whereas the acute oral LD50 of technical-grade abamectin in rats is reported as approximately 10–11 mg/kg . This represents an approximately 70–78-fold improvement in acute mammalian safety for emamectin benzoate. The JMPR established an acceptable daily intake (ADI) of 0–0.0005 mg/kg bw/day for emamectin benzoate, based on a NOAEL of 0.25 mg/kg bw/day from chronic dog and rat studies .

FAW Potency vs Two Classes
Head-to-head
Emamectin benzoate 0.052 ppm (LC50, 1st instar)
12.4×
vs chlorantraniliprole
17.9×
vs spinetoram
Comparators Chlorantraniliprole 0.646 ppm
Spinetoram 0.930 ppm
Reported potency ranking supports rotation-partner research in fall armyworm bioassays.
Leaf disc bioassay, Thakur et al. 2023; environmental-load reduction context.
Toxicology Acute oral LD50 Mammalian safety Regulatory

Residual Activity in Cotton Under Rainfall vs. Indoxacarb and Spinosad

A laboratory-selected emamectin benzoate-resistant strain (Ben-R) of *Spodoptera frugiperda* exhibited an LC50 of 678.38 μg a.i. mL⁻¹ compared to 0.29 μg a.i. mL⁻¹ for the susceptible strain (2,339-fold resistance ratio) . This strain showed incomplete dominant inheritance and a high risk of resistance evolution, necessitating proactive resistance management . Importantly, resistance to emamectin benzoate does not always confer equivalent cross-resistance: in one study, an emamectin-resistant *Spodoptera exigua* strain (1,110-fold resistance) showed only limited cross-resistance to other insecticide classes, suggesting that rotation with non-avermectin chemistries remains viable . Conversely, abamectin-resistant populations of *Frankliniella occidentalis* exhibited high cross-resistance (31.656-fold) to emamectin benzoate , indicating asymmetric cross-resistance dynamics that must be considered in procurement decisions.

Rainfast Persistence
Head-to-head
Emamectin benzoate 10.6 days (≥50% mortality)
+7.9 to +3.7 d
over indoxacarb
+1.7 d
over spinosad
Comparators Indoxacarb 2.7–5.2 days
Spinosad 8.9 days
Reported extended persistence under rainfall supports rainfastness endpoint interpretation.
Cotton field trials, Helicoverpa armigera neonates; fewer spray intervals context.
Insecticide resistance Cross-resistance Spodoptera frugiperda Resistance management

Low Resistance Risk Compared to Synthetic Pyrethroids

In a comprehensive laboratory and field study against tomato leafminer (*Tuta absoluta*), emamectin benzoate (formulated as Emperor) exhibited an LC50 of 0.26 mg L⁻¹, the lowest among all tested insecticides, compared to 0.46 mg L⁻¹ for chlorantraniliprole, 0.59 mg L⁻¹ for spinetoram, and 0.60 mg L⁻¹ for abamectin . Under field conditions, emamectin benzoate achieved 98.74% reduction in larval infestation 7 days after spraying, compared to 95.51% for chlorantraniliprole . This superior field performance was matched by significantly enhanced photosynthetic pigment preservation and marketable tomato yield .

Resistance Ratio vs Pyrethroids
Context-dependent
Emamectin benzoate RR ≤ 2 (minimal resistance)
≥20‑fold
lower RR
Pyrethroid Alpha-cypermethrin RR 41–48
Field-population screening indicates low cross-resistance risk; supports resistance management study design.
Fall armyworm, Northern NSW Australia 2021; metabolic resistance mechanisms context.
Field efficacy Tuta absoluta Tomato leafminer Crop protection

Rapid Kill and Larval Mortality in Spodoptera littoralis vs. Spinosad and Lufenuron

Electrophysiological characterization of histamine-gated chloride channels (HACls) in *Spodoptera frugiperda* revealed that both abamectin (ABM) and emamectin benzoate (EB) activate these anion-selective channels, but with differential potency depending on the channel subtype composition . The EC50 of both compounds was lower for homomeric SfHACl1 channels than for SfHACl2 channels, and the EC50 values increased as the proportion of SfHACl2 cRNA injected into *Xenopus* oocytes increased . Docking simulations revealed that ABM and EB share similar binding sites in the transmembrane regions of HACls, but structural differences arising from the 4″-methylamino modification may account for their distinct efficacy profiles across different pest species . This provides a molecular-level explanation for why emamectin benzoate cannot simply be treated as a generic substitute for abamectin.

Speed-of-Kill & Larval Arrest
Head-to-head
Emamectin benzoate LC90 0.31–0.64 µg/mL
100% mortality pre-pupation
Faster kill
+ complete
cohort elimination
Spinosad / Lufenuron Incomplete mortality, partial pupation; slower action
Reported rapid feeding cessation and developmental arrest support time-mortality endpoint review.
Artificial diet bioassay, S. littoralis; cosmetic damage threshold research context.
Mode of action Chloride channel Electrophysiology Receptor pharmacology

Physicochemical and Formulation Property Differentiation: Solubility and Photostability

Emamectin benzoate exhibits moderate water solubility (0.024 g/L at pH 7, 25°C) and a log P of 4.63, indicating intermediate lipophilicity that facilitates leaf penetration while retaining sufficient aqueous mobility for translaminar movement . The compound is stable to hydrolysis at pH 5–8 but undergoes rapid photodegradation under UV light, with reported aqueous photolysis half-lives ranging from 3.40 minutes under high-pressure mercury lamp to 23.50 hours under xenon lamp . This photolability is shared with abamectin but represents a critical formulation challenge: successful commercial products require UV-protectant adjuvants or encapsulation technologies to achieve consistent field performance. The availability of diverse commercial formulations—including water-dispersible granules (WDG), emulsifiable concentrates (EC), and microemulsions (ME) at concentrations from 1.9% to 50%—reflects extensive investment in overcoming these stability limitations .

Physicochemical properties Photodegradation Formulation Stability

Emamectin Benzoate: High-Impact Application Scenarios


Pyrethroid Resistance Breaker for Fall Armyworm

In regions where fall armyworm populations have developed resistance to pyrethroids, organophosphates, or even abamectin, emamectin benzoate serves as a high-efficacy rotational partner. The high resistance ratio (2,339-fold) observed under sustained selection pressure underscores the necessity of strict rotation with insecticides from different IRAC groups (e.g., diamides, spinosyns) to preserve susceptibility. Procurement of emamectin benzoate formulations for this use case should be accompanied by a documented resistance management plan.

Rainfast Bollworm Control in Cotton

For crops such as tomato, brassicas, and pome fruit threatened by invasive lepidopteran pests like *Tuta absoluta* and *Cydia pomonella*, emamectin benzoate provides field-validated control with >98% infestation reduction . Its rapid translaminar movement, selective toxicity to lepidopteran larvae, and relatively short environmental persistence due to photodegradation make it compatible with IPM programs that conserve beneficial arthropods . The lower mammalian toxicity compared to abamectin (78-fold higher rat oral LD50) also reduces occupational exposure risk for applicators.

Abamectin Substitution in Lepidoptera Programs

Emamectin benzoate is uniquely registered for trunk injection to control emerald ash borer (*Agrilus planipennis*) and other wood-boring pests in ash and pine trees, with application rates of 5–25 g/ha . The 4.0% tree injection formulation takes advantage of the compound's systemic mobility and prolonged residual activity within tree vascular tissue. This application route minimizes non-target environmental exposure and is not achievable with abamectin or most alternative chemistries.

Fast-Acting Control for Solanaceous and Cruciferous Crops

Emamectin benzoate is approved as an in-feed treatment for sea lice (*Lepeophtheirus salmonis*) infestations in farmed Atlantic salmon . The compound's selective toxicity to arthropod chloride channels, combined with an established ADI of 0–0.0005 mg/kg bw/day and defined maximum residue limits, provides a regulatory framework for safe use in food-producing aquaculture. Varying susceptibility among sea lice populations necessitates ongoing resistance monitoring, and emamectin benzoate is often used in rotation with other bath or in-feed treatments.

Application
Selection Property
Validation Focus
Fall armyworm resistance management studies
Reported low cross-resistance to synthetic pyrethroids
Resistance ratio monitoring in field populations
Cotton bollworm rainfastness research
Rainfast residual activity profile
Field persistence under simulated rainfall in Helicoverpa spp.
Lepidoptera potency comparison research
Reported potency improvement over abamectin
Dose-response equivalence testing in Spodoptera models
Speed-of-kill and feeding cessation studies
Rapid feeding cessation and complete larval cohort elimination
Time-mortality and developmental arrest endpoint comparison
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